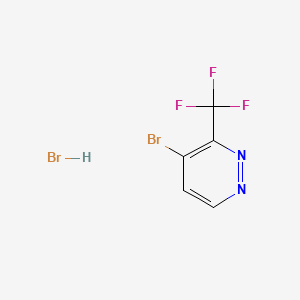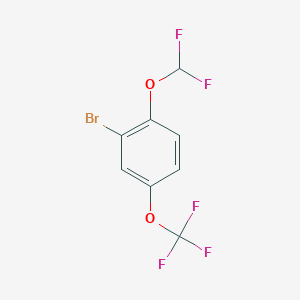
(3-Chloro-5-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BClO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a cyclopropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides. For this compound, the starting material is usually 3-chloro-5-cyclopropylphenyl bromide, which undergoes borylation in the presence of a palladium catalyst and a base such as potassium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-5-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate the borylation reaction.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(3-Chloro-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-cyclopropylphenyl)boronic acid primarily involves its ability to form stable complexes with other molecules through the boronic acid group. This allows it to participate in various chemical reactions, such as the Suzuki-Miyaura coupling, where it acts as a nucleophile transferring an organic group to a palladium catalyst . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Chlorophenylboronic Acid: Similar to (3-Chloro-5-cyclopropylphenyl)boronic acid but with the chlorine atom in the para position.
Cyclopropylboronic Acid: Contains a cyclopropyl group attached directly to the boronic acid group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a cyclopropyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H10BClO2 |
|---|---|
Poids moléculaire |
196.44 g/mol |
Nom IUPAC |
(3-chloro-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6,12-13H,1-2H2 |
Clé InChI |
MOCVEPVRWBGLTI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)Cl)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)

acetic acid](/img/structure/B13459172.png)
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)



